6-(Prop-2-enoyloxy)-hexahydrofuro[3,2-b]furan-3-yl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acrylic acid 6-acryloyloxy-hexahydro-furo[3,2-b]furan-3-yl ester is a complex organic compound with the molecular formula C12H14O6 and a molecular weight of 254.24 g/mol . This compound is known for its unique structure, which includes an acrylic acid moiety and a hexahydro-furofuran ring system. It is used in various industrial and scientific applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acrylic acid 6-acryloyloxy-hexahydro-furo[3,2-b]furan-3-yl ester typically involves the esterification of acrylic acid with a suitable alcohol derivative of hexahydro-furofuran. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of acrylic acid 6-acryloyloxy-hexahydro-furo[3,2-b]furan-3-yl ester involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Acrylic acid 6-acryloyloxy-hexahydro-furo[3,2-b]furan-3-yl ester undergoes various chemical reactions, including:
Polymerization: The acrylic acid moiety can undergo free radical polymerization to form polyacrylic acid or copolymers with other monomers.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield acrylic acid and the corresponding alcohol.
Addition Reactions: The double bond in the acrylic acid moiety can participate in addition reactions with nucleophiles and electrophiles.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Addition Reactions: Reagents such as hydrogen bromide or chlorine can be used for addition reactions.
Major Products
Polymerization: Polyacrylic acid or copolymers.
Hydrolysis: Acrylic acid and hexahydro-furofuran alcohol.
Addition Reactions: Halogenated derivatives of the ester.
Scientific Research Applications
Acrylic acid 6-acryloyloxy-hexahydro-furo[3,2-b]furan-3-yl ester has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in creating hydrogels for wound healing and tissue engineering.
Industry: Utilized in the production of adhesives, coatings, and sealants.
Mechanism of Action
The mechanism of action of acrylic acid 6-acryloyloxy-hexahydro-furo[3,2-b]furan-3-yl ester involves its ability to undergo polymerization and form cross-linked networks. This property is particularly useful in creating hydrogels and other polymeric materials. The molecular targets and pathways involved include the interaction of the acrylic acid moiety with various initiators and cross-linking agents, leading to the formation of three-dimensional polymer networks .
Comparison with Similar Compounds
Similar Compounds
Acrylic acid esters: Such as methyl acrylate and ethyl acrylate.
Hexahydro-furofuran derivatives: Such as hexahydro-furo[3,2-b]furan-3-ol.
Uniqueness
Acrylic acid 6-acryloyloxy-hexahydro-furo[3,2-b]furan-3-yl ester is unique due to its combination of an acrylic acid moiety and a hexahydro-furofuran ring system. This dual functionality allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in polymer science, medicine, and industry .
Properties
Molecular Formula |
C12H14O6 |
---|---|
Molecular Weight |
254.24 g/mol |
IUPAC Name |
(6-prop-2-enoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) prop-2-enoate |
InChI |
InChI=1S/C12H14O6/c1-3-9(13)17-7-5-15-12-8(6-16-11(7)12)18-10(14)4-2/h3-4,7-8,11-12H,1-2,5-6H2 |
InChI Key |
WGBBKFUVBMZIJK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OC1COC2C1OCC2OC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.